1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione
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Overview
Description
1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-3-phenyl-1,3-thiazinane-2,4-dione typically involves the reaction of phenylmethanesulfonyl chloride with a suitable amine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the thiazinane ring . Another method involves the reaction of derivatives with phenylmethanesulfonyl chloride and triethylamine, followed by treatment with sodium chloride to yield the alkyl bromide intermediates, which are then treated with a base to form the sultam ring intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted thiazinane derivatives .
Scientific Research Applications
1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,1-dioxo-3-phenyl-1,3-thiazinane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Exhibits anti-HIV activity.
(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Shows analgesic activity.
Cephradine: Used as an antibiotic.
Chlormezanone: Utilized as an anticoagulant.
Uniqueness
1,1-Dioxo-3-phenyl-1,3-thiazinane-2,4-dione is unique due to its specific structural features and the presence of both nitrogen and sulfur atoms in the ring.
Properties
CAS No. |
93846-72-1 |
---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1,1-dioxo-3-phenyl-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C10H9NO4S/c12-9-6-7-16(14,15)10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
RCQVTEZQQDYHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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